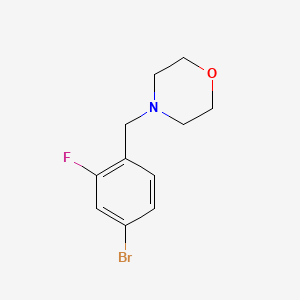

4-(4-Bromo-2-fluorobenzyl)morpholine

Übersicht

Beschreibung

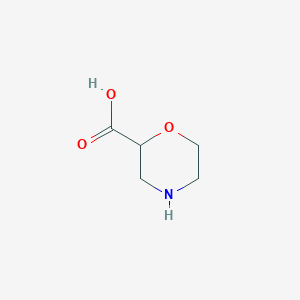

The compound "4-(4-Bromo-2-fluorobenzyl)morpholine" is a derivative of morpholine, which is a common scaffold in medicinal chemistry due to its versatility and biological activity. Morpholine derivatives are often synthesized for their potential use in pharmaceuticals, as evidenced by the various studies on related compounds. These studies have explored the synthesis, molecular structure, and potential biological activities of morpholine derivatives, including their use as inhibitors of hepatitis B virus, gastroprokinetic agents, and antibacterial substances .

Synthesis Analysis

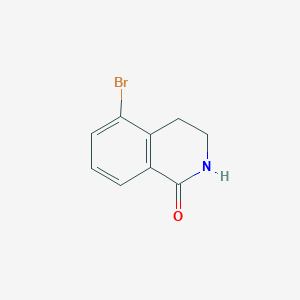

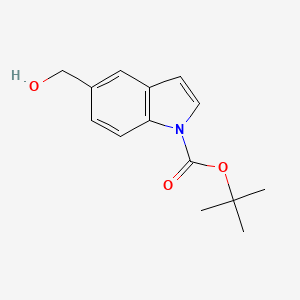

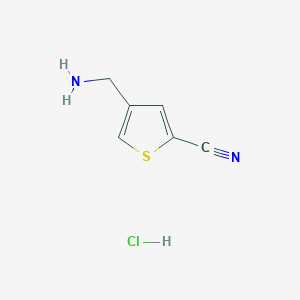

The synthesis of morpholine derivatives typically involves multi-step reactions, starting from basic morpholine or its precursors. For instance, the asymmetric synthesis of 2-aminomethyl-4-(4-fluorobenzyl)morpholine, an intermediate of mosapride, was achieved with high enantiomeric excess, indicating the potential for producing optically pure compounds . Similarly, the synthesis of various 4-(2-aminoethyl)morpholine derivatives has been reported, which involves reactions with arylsulfonyl chlorides and subsequent reactions with halogenated benzyl compounds . These methods demonstrate the chemical versatility of morpholine and its derivatives, allowing for the introduction of various functional groups.

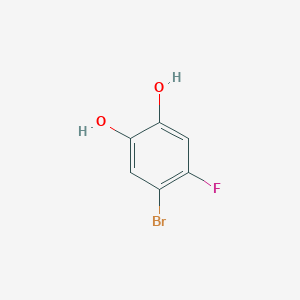

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of morpholine derivatives. The crystal structures of these compounds often reveal important conformational details, such as the chair conformation of the morpholine ring and the orientation of substituents . For example, the crystal structure of a morpholine derivative with a bromobenzyl group showed that the morpholine ring adopts a chair conformation, which is a common feature in these molecules . The spatial arrangement of these molecules can significantly influence their biological activity and interaction with biological targets.

Chemical Reactions Analysis

Morpholine derivatives can participate in various chemical reactions due to the presence of reactive functional groups. These reactions can include substitutions, additions, and the formation of hydrogen bonds, which can be intramolecular or intermolecular . The reactivity of these compounds is crucial for their potential biological activity, as it can dictate how they interact with enzymes, receptors, or other molecular targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of halogen atoms, such as bromine and fluorine, can affect these properties by altering the electron distribution and intermolecular interactions within the crystal lattice . These properties are important for the pharmacokinetic behavior of the compounds, including their absorption, distribution, metabolism, and excretion (ADME) profiles.

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antioxidant Activities

- Benzimidazole derivatives containing morpholine rings, including those related to 4-(4-Bromo-2-fluorobenzyl)morpholine, have been synthesized and studied for their α-glucosidase inhibitory, antimicrobial, and antioxidant activities (Menteşe, Ülker, & Kahveci, 2015).

Structural Analysis and Crystal Structure

- Research on morpholine derivatives, including 4-fluorobenzyl and 4-methoxyphenyl, focused on their synthesis, spectroscopic, and crystal structure analysis (Banu et al., 2013).

Magnetic Properties

- The study of ion-pair complexes with 1-(4'-bromo-2'-flourobenzyl) derivatives highlighted their structural and magnetic properties, showcasing a transition from antiferromagnetic to ferromagnetic phase in certain conditions (Ni et al., 2005).

Antifungal Activity

- Benzimidazol-2-ylcyanoketone oxime ethers containing morpholine moiety, similar to 4-(4-Bromo-2-fluorobenzyl)morpholine, have been synthesized and demonstrated significant antifungal activities (Qu, Li, Xing, & Jiang, 2015).

Intermolecular Interactions

- Studies on 1,2,4-triazole derivatives, including fluoro derivatives with morpholine, focused on their synthesis, characterization, and analysis of intermolecular interactions (Shukla, Mohan, Vishalakshi, & Chopra, 2014).

Cellular Antioxidant Effect

- Research on bromophenols, related to the structure of 4-(4-Bromo-2-fluorobenzyl)morpholine, investigated their cellular antioxidant effects, demonstrating potent activities in various assays (Olsen, Hansen, Isaksson, & Andersen, 2013).

Antiproliferative Activity

- Compounds like (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, structurally similar to 4-(4-Bromo-2-fluorobenzyl)morpholine, were prepared and evaluated for their antiproliferative activity (Prasad et al., 2018).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

4-[(4-bromo-2-fluorophenyl)methyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrFNO/c12-10-2-1-9(11(13)7-10)8-14-3-5-15-6-4-14/h1-2,7H,3-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQMLJVPTCMLEGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=C(C=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50620010 | |

| Record name | 4-[(4-Bromo-2-fluorophenyl)methyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

338454-98-1 | |

| Record name | 4-[(4-Bromo-2-fluorophenyl)methyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Bromo-2-fluorobenzyl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Hydrazinylthiazolo[4,5-c]pyridine](/img/structure/B1288880.png)

![[2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine](/img/structure/B1288884.png)

![Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1288904.png)